molecular formula C15H13N5O2 B3887053 5-AMINO-3-[(1Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B3887053
M. Wt: 295.30 g/mol
InChI Key: UOXKUPAEYHOLNC-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-AMINO-3-[(1Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step reactions. One common method is the pseudo-three-component condensation reaction. For example, the reaction of 1,3-diphenyl 5-amino-pyrazole with isatines in the presence of p-toluenesulfonic acid (p-TSA) in water yields the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-[(1Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to various biological effects. For instance, it may act as an enzyme inhibitor in metabolic pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-AMINO-3-[(1Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE is unique due to its specific structural features, such as the presence of both amino and cyano groups, which confer distinct reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-amino-5-[(Z)-1-cyano-2-(3,4-dimethoxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-21-12-4-3-9(6-13(12)22-2)5-10(7-16)14-11(8-17)15(18)20-19-14/h3-6H,1-2H3,(H3,18,19,20)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXKUPAEYHOLNC-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=C(C(=NN2)N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=C(C(=NN2)N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-AMINO-3-[(1Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 2
5-AMINO-3-[(1Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
5-AMINO-3-[(1Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 4
Reactant of Route 4
5-AMINO-3-[(1Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 5
5-AMINO-3-[(1Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 6
Reactant of Route 6
5-AMINO-3-[(1Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.